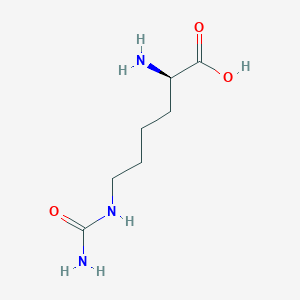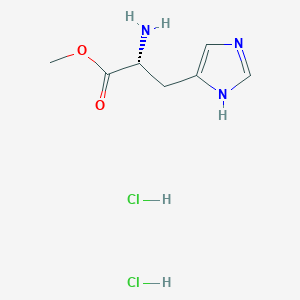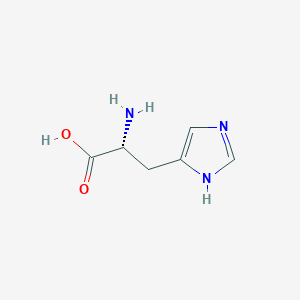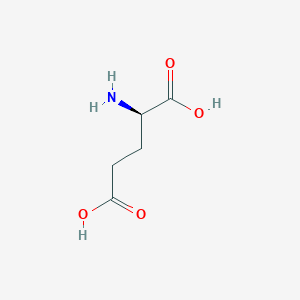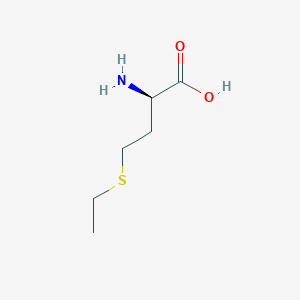
D-Citrulline
概要
説明
D-シトルリンは、哺乳類がアンモニアを尿素に変換することで排泄する尿素サイクルにおいて重要な役割を果たす非必須アミノ酸です . 1914年に日本の研究者によってスイカから初めて単離されました . D-シトルリンは、アミノ酸アルギニンからの一酸化窒素の酵素的生成の副産物としても生成されます . その名前は、スイカのラテン語である「Citrullus」に由来しています .
2. 製法
合成経路と反応条件: D-シトルリンは、L-オルニチンモノハイドロクロリドから合成することができます。このプロセスは、アルカリ性条件下でL-オルニチンを銅塩で処理してα-アミノ基を保護し、次にδ-アミノ基をカルバミドでホルミル化するプロセスを含みます。 次に、硫化物または有機酸を使用して銅イオンを除去し、D-シトルリンを放出します . この方法は環境に優しく、工業生産に適しています .
工業生産方法: D-シトルリンの工業生産には、通常、アルカリ性条件下でのL-アルギニンの加水分解が含まれます。 この方法は、オルニチンや尿素などの副生成物を生成することができ、最終生成物の純度が低下する可能性があります . 生成物の品質と反応条件を改善するために、D-シトルリンの合成のための効率的な方法が必要です .
科学的研究の応用
作用機序
D-シトルリンは、アルギニノコハク酸シンターゼという酵素によってL-アルギニンに変換されます。 次に、L-アルギニンは一酸化窒素の生成に使用され、血管拡張と血圧の調節において重要な役割を果たします . D-シトルリンは、尿素サイクルを通じてアンモニアを尿素に変換することで、細胞毒であるアンモニアの解毒にも役立ちます .
類似化合物:
L-アルギニン: 一酸化窒素の前駆体であり、尿素サイクルの主要な役割を果たします.
L-オルニチン: 尿素サイクルとD-シトルリンの合成に関与する別のアミノ酸です.
L-グルタミン: オルニチンへの変換を通じて、シトルリンの前駆体です.
D-シトルリンの独自性: D-シトルリンは、一酸化窒素の産生を強化し、運動能力を向上させる能力においてユニークです。 L-アルギニンとは異なり、D-シトルリンはタンパク質合成に関与せず、DNAによってコード化されるアミノ酸ではありません . これにより、タンパク質合成の干渉のリスクなしに、一酸化窒素レベルを高めるための貴重なサプリメントになります。
Safety and Hazards
When handling D-Citrulline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
D-Citrulline plays a vital role in biochemical reactions. It is involved in the post-translational hydrolysis of arginine residues to form citrulline residues and ammonia . Proteins modified through extensive citrullination play a key role in the pathogenesis of a variety of diseases such as multiple sclerosis and autoimmune disorders .
Cellular Effects
This compound has been shown to have various effects on cells and cellular processes. For instance, it has been linked to cardiovascular diseases, diabetes, erectile dysfunction, cancer, and exercise performance . It has also been suggested that serum citrulline level is associated with both chronic kidney disease progression and oxidative stress intensity in patients with chronic kidney disease .
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of citrulline to arginine, which is catalyzed by the enzyme argininosuccinate synthetase . This conversion is a key step in the urea cycle, the pathway by which mammals excrete ammonia by converting it into urea . This compound is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a cross-sectional study suggests that serum citrulline level is associated with both chronic kidney disease progression and oxidative stress intensity in patients with chronic kidney disease .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the urea cycle, the pathway by which mammals excrete ammonia by converting it into urea . This compound is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .
Transport and Distribution
It is known that this compound bypasses the splanchnic extraction; it is neither used by the intestine nor taken up by the liver .
Subcellular Localization
It is known that this compound is synthesized in the gut from glutamine, released into the blood, and converted back into arginine in the kidneys .
準備方法
Synthetic Routes and Reaction Conditions: D-citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salt under alkaline conditions to protect the alpha-amino group, followed by formylation of the delta-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound . This method is environmentally friendly and suitable for industrial production .
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of L-arginine under alkaline conditions. this method can produce several by-products, such as ornithine and urea, which can reduce the purity of the final product . An efficient method for the synthesis of this compound is required to improve the quality of the product and the reaction conditions .
化学反応の分析
反応の種類: D-シトルリンは、加水分解や金属カチオンとの配位など、さまざまな生化学反応を起こします。 シトルリンとアンモニアを生成するために、アルギニンの加水分解に関与しており、これはエネルギー的に有利であり、重要なシトルリン化反応の推進力と見なすことができます .
一般的な試薬と条件: D-シトルリンの合成に使用される一般的な試薬には、銅塩、カルバミド、および銅イオンを除去するための硫化物または有機酸が含まれます . アルギニンからシトルリンへの加水分解は、一酸化窒素シンターゼによって触媒されます .
主な生成物: D-シトルリンを含む反応から生成される主な生成物には、一酸化窒素とアンモニアが含まれます .
4. 科学研究への応用
D-シトルリンは、幅広い科学研究の用途があります。
生物学: 尿素サイクルと一酸化窒素の産生において重要な役割を果たしており、さまざまな生理学的プロセスにとって重要です.
類似化合物との比較
L-arginine: A precursor of nitric oxide and a key player in the urea cycle.
L-ornithine: Another amino acid involved in the urea cycle and the synthesis of D-citrulline.
L-glutamine: A precursor of citrulline through the conversion to ornithine.
Uniqueness of this compound: this compound is unique in its ability to enhance nitric oxide production and improve athletic performance. Unlike L-arginine, this compound is not involved in protein synthesis and is not one of the amino acids coded for by DNA . This makes it a valuable supplement for boosting nitric oxide levels without the risk of protein synthesis interference.
特性
IUPAC Name |
(2R)-2-amino-5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGKLRLOHDJJDR-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348463 | |
| Record name | D-Citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13594-51-9 | |
| Record name | Citrulline, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013594519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CITRULLINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNS2VUH6P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


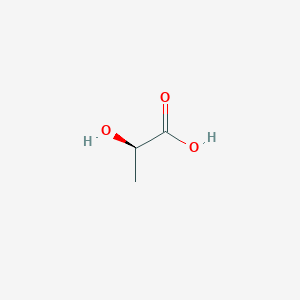
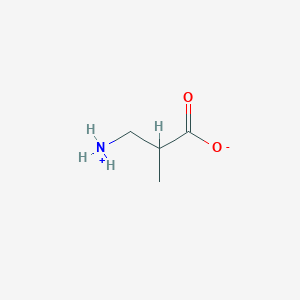

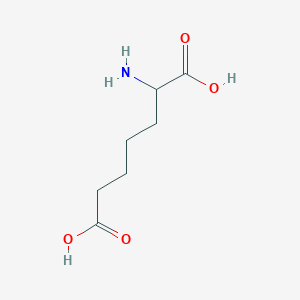
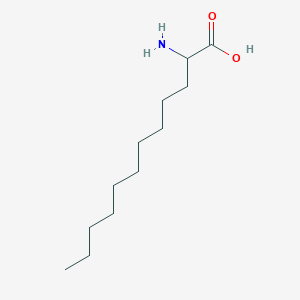
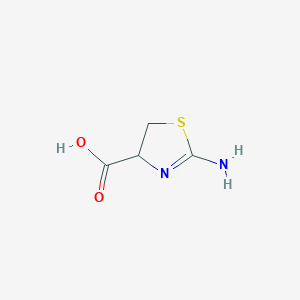

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)

